molecular formula C17H15N3O3 B5913503 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide

2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide

Cat. No. B5913503
M. Wt: 309.32 g/mol
InChI Key: WCBTVJNYSRWEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide, also known as HNHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. HNHA is a quinoline derivative that has been synthesized using various methods.

Mechanism of Action

2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide exerts its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It does this by activating the caspase pathway, which is responsible for the initiation of apoptosis. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide also inhibits the NF-κB pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has minimal toxicity to normal cells, indicating its potential as a safe and effective anti-cancer agent. 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide in lab experiments is its low toxicity to normal cells, which allows for higher concentrations to be used without causing harm to surrounding cells. However, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide research, including investigating its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide for maximum efficacy. Other potential applications for 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide include the treatment of inflammatory diseases and neurological disorders.

Synthesis Methods

2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has been synthesized using various methods, including the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 4-pyridinemethanol in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide. Another method involves the reaction of 2-amino-4-chloroquinoline with 4-pyridinemethanol in the presence of a base, followed by acetylation to obtain 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide.

Scientific Research Applications

2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has been shown to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-pyridinylmethyl)acetamide has anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression.

properties

IUPAC Name

2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(19-10-11-5-7-18-8-6-11)9-13-16(22)12-3-1-2-4-14(12)20-17(13)23/h1-8H,9-10H2,(H,19,21)(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBTVJNYSRWEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)CC(=O)NCC3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-(pyridin-4-ylmethyl)acetamide

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